molecular formula C16H9F2NO B1433502 (3,4-Difluorophenyl)(quinolin-4-yl)methanone CAS No. 1706436-24-9

(3,4-Difluorophenyl)(quinolin-4-yl)methanone

Cat. No.: B1433502
CAS No.: 1706436-24-9
M. Wt: 269.24 g/mol
InChI Key: WWCWHECLANIQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Difluorophenyl)(quinolin-4-yl)methanone is a compound that belongs to the family of quinoline derivatives. It is characterized by the presence of a quinoline ring system substituted with a 3,4-difluorobenzoyl group. This compound has a molecular formula of C16H9F2NO and a molecular weight of 269.24 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(quinolin-4-yl)methanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,4-difluorobenzoyl chloride with 2-aminobenzophenone in the presence of a base such as triethylamine can lead to the formation of this compound . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(quinolin-4-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with amine or thiol groups.

Scientific Research Applications

(3,4-Difluorophenyl)(quinolin-4-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.

    Industry: Utilized in the development of materials such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(quinolin-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

(3,4-Difluorophenyl)(quinolin-4-yl)methanone can be compared with other quinoline derivatives such as:

    4-(3,4-Dichlorobenzoyl)quinoline: Similar structure but with chlorine atoms instead of fluorine. It may exhibit different biological activities and reactivity.

    4-(3,4-Dimethoxybenzoyl)quinoline: Contains methoxy groups instead of fluorine, leading to variations in chemical properties and applications.

    4-(3,4-Dinitrobenzoyl)quinoline:

The uniqueness of this compound lies in the presence of fluorine atoms, which can enhance its biological activity and stability compared to other similar compounds.

Properties

IUPAC Name

(3,4-difluorophenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-13-6-5-10(9-14(13)18)16(20)12-7-8-19-15-4-2-1-3-11(12)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCWHECLANIQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Difluorophenyl)(quinolin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3,4-Difluorophenyl)(quinolin-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
(3,4-Difluorophenyl)(quinolin-4-yl)methanone
Reactant of Route 4
Reactant of Route 4
(3,4-Difluorophenyl)(quinolin-4-yl)methanone
Reactant of Route 5
Reactant of Route 5
(3,4-Difluorophenyl)(quinolin-4-yl)methanone
Reactant of Route 6
Reactant of Route 6
(3,4-Difluorophenyl)(quinolin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.